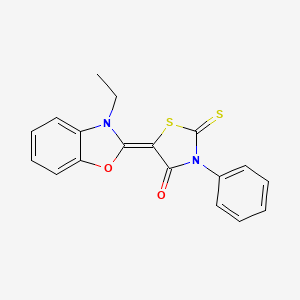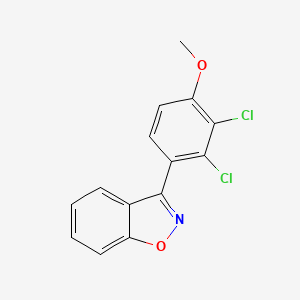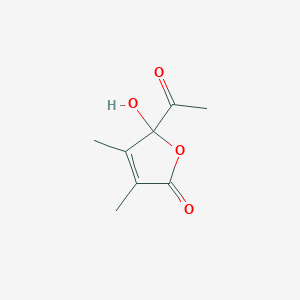
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes acetyl and hydroxy functional groups, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethylfuran and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation process.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-acetyl-3,4-dimethylfuran-2(5H)-one, while reduction could produce 5-hydroxy-3,4-dimethylfuran-2(5H)-one.
Applications De Recherche Scientifique
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3,4-dimethylfuran-2(5H)-one: Lacks the acetyl group, resulting in different reactivity and applications.
5-Acetyl-3,4-dimethylfuran-2(5H)-one:
Uniqueness
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
5-acetyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C8H10O4/c1-4-5(2)8(11,6(3)9)12-7(4)10/h11H,1-3H3 |
Clé InChI |
QOPUTCPUWQRMSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(OC1=O)(C(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


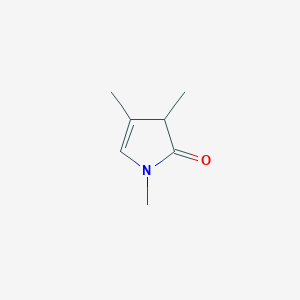
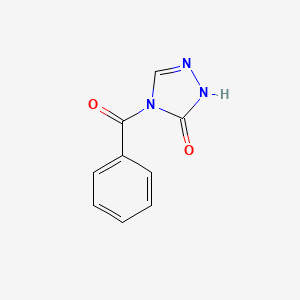
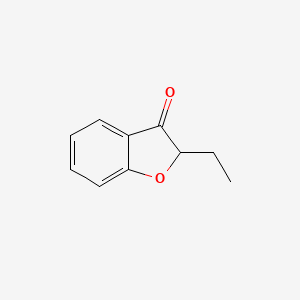
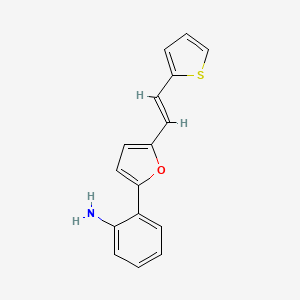
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
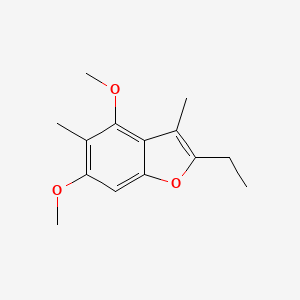

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
